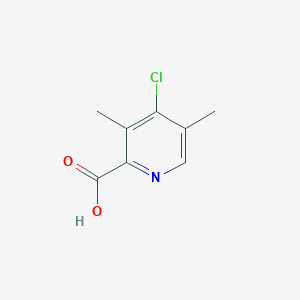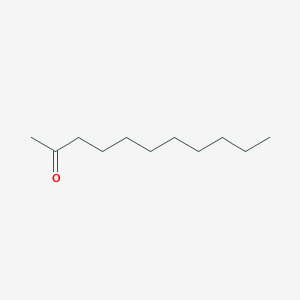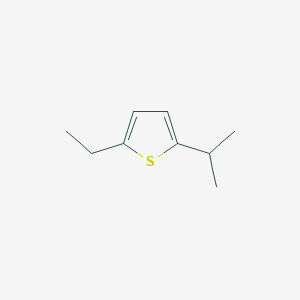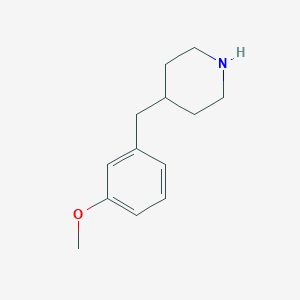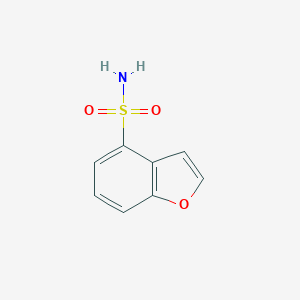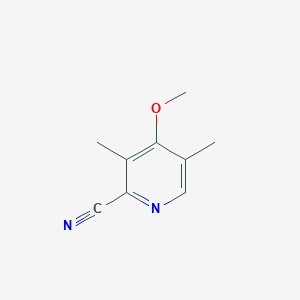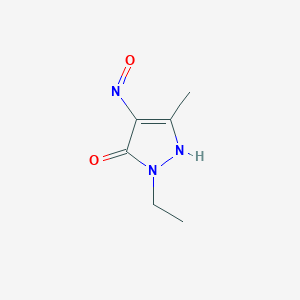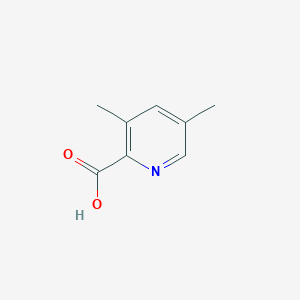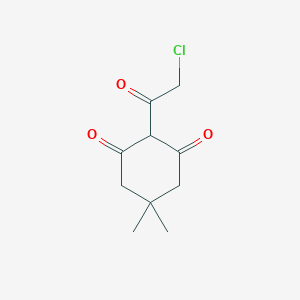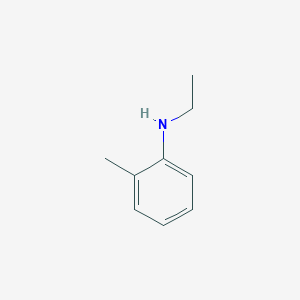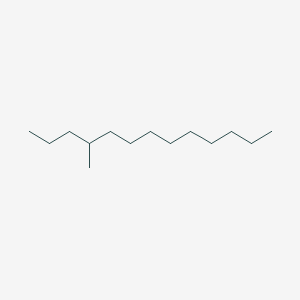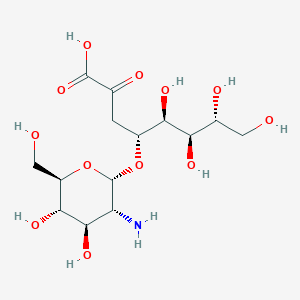
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid, also known as Kdo2-Lipid A, is a complex molecule that plays a crucial role in bacterial cell walls. It is a component of lipopolysaccharides, which are found on the outer membrane of Gram-negative bacteria. Kdo2-Lipid A has been the subject of extensive scientific research due to its unique chemical structure and biological properties.
Mecanismo De Acción
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A activates the innate immune system by binding to Toll-like receptor 4 (TLR4) on immune cells. This binding triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. The activation of the innate immune system by 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A is an important defense mechanism against bacterial infections. However, excessive or prolonged activation of the innate immune system can lead to tissue damage and inflammation.
Efectos Bioquímicos Y Fisiológicos
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has a range of biochemical and physiological effects. It is a potent activator of the innate immune system, which leads to the production of pro-inflammatory cytokines and chemokines. 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A also plays a role in bacterial virulence, as it is required for the formation of a stable outer membrane in Gram-negative bacteria. Additionally, 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has been shown to play a role in antibiotic resistance, as mutations in genes involved in its biosynthesis can lead to increased resistance to certain antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has several advantages for lab experiments. It is a well-characterized molecule that can be synthesized in the lab. It is also a potent activator of the innate immune system, which makes it a useful tool for studying immune system activation and inflammation. However, 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has some limitations for lab experiments. It is a complex molecule that can be challenging to synthesize, and it can also be difficult to work with due to its hydrophobic nature.
Direcciones Futuras
There are several future directions for research on 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A. One area of research is the development of new vaccines and immunotherapies that target 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A. Another area of research is the identification of new targets for antibiotics that can disrupt the biosynthesis or function of 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A. Additionally, further research is needed to understand the role of 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A in bacterial virulence and antibiotic resistance.
Métodos De Síntesis
The synthesis of 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A is a complex process that involves multiple steps. The starting materials are usually lipid A and Kdo, which are combined and subjected to various chemical reactions. The final product is a complex molecule that contains multiple sugar and lipid moieties. The synthesis of 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A is challenging due to the complexity of the molecule and the need for precise control over the chemical reactions.
Aplicaciones Científicas De Investigación
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has been the subject of extensive scientific research due to its unique chemical structure and biological properties. It has been studied for its role in bacterial virulence, immune system activation, and antibiotic resistance. 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A is a potent activator of the innate immune system, which makes it an attractive target for the development of new vaccines and immunotherapies. It has also been studied for its potential as a therapeutic target for the treatment of bacterial infections.
Propiedades
Número CAS |
147769-42-4 |
|---|---|
Nombre del producto |
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid |
Fórmula molecular |
C14H25NO12 |
Peso molecular |
399.35 g/mol |
Nombre IUPAC |
(4R,5S,6R,7R)-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,8-tetrahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C14H25NO12/c15-8-12(23)11(22)7(3-17)27-14(8)26-6(1-4(18)13(24)25)10(21)9(20)5(19)2-16/h5-12,14,16-17,19-23H,1-3,15H2,(H,24,25)/t5-,6-,7-,8-,9-,10-,11-,12-,14+/m1/s1 |
Clave InChI |
ZXZQAZCROAIHQO-NUDWRWSWSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CC(=O)C(=O)O)[C@H]([C@@H]([C@@H](CO)O)O)O)N)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(CC(=O)C(=O)O)C(C(C(CO)O)O)O)N)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC(CC(=O)C(=O)O)C(C(C(CO)O)O)O)N)O)O)O |
Sinónimos |
4-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl)-3-deoxy-D-manno-2-octulosonic acid 4-O-(2-amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid GlcN-Kdo |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



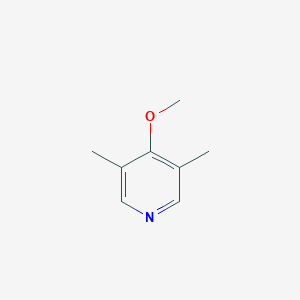
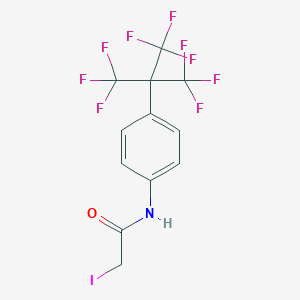
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
